Acrylate

Description

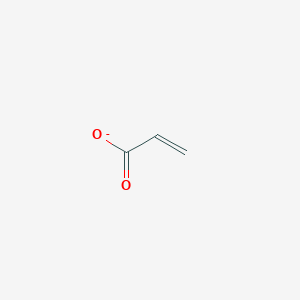

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXOWILDQLNWCW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3O2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145858 | |

| Record name | 2-Propenoic acid, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10344-93-1 | |

| Record name | Acrylate anion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10344-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010344931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Acrylate Polymerization Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms governing the polymerization of acrylates, a critical class of monomers in the development of advanced materials for scientific and pharmaceutical applications. The following sections detail the fundamental principles of free-radical, anionic, and controlled radical polymerization techniques, supplemented with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding.

Free-Radical Polymerization of Acrylates

Free-radical polymerization is a chain reaction process initiated by a species with an unpaired electron. The polymerization of acrylates via this mechanism is a cornerstone of polymer synthesis and proceeds through three key stages: initiation, propagation, and termination.[1]

Mechanism

Initiation: The process begins with the generation of free radicals from an initiator molecule, commonly an azo compound like azobisisobutyronitrile (AIBN) or a peroxide such as benzoyl peroxide (BPO).[1] These initiators decompose upon heating or exposure to UV light to form primary radicals. The primary radical then adds to the double bond of an acrylate monomer, forming a monomer radical.[2]

Propagation: The newly formed monomer radical rapidly adds to subsequent this compound monomers, extending the polymer chain.[2] This step is crucial in determining the final molecular weight of the polymer.[1]

Termination: The growth of the polymer chain ceases through two primary mechanisms: combination, where two growing radical chains join, or disproportionation, involving the transfer of a hydrogen atom from one radical chain to another, resulting in two terminated chains.[2]

Experimental Protocol: Bulk Polymerization of Methyl Meththis compound (B99206)

This protocol describes the bulk free-radical polymerization of methyl meththis compound (MMA) to form poly(methyl meththis compound) (PMMA).

Materials:

-

Methyl meththis compound (MMA) monomer

-

Benzoyl peroxide (BP) (initiator)

-

Dimethyl paratoluidine (DMPT) (co-initiator for room temperature polymerization)

-

Reaction vials

-

Stirring apparatus

-

Thermometer or thermocouple

Procedure:

-

Initiator Preparation: In a reaction vial, add 45 mg of finely ground benzoyl peroxide per gram of MMA. Stir until the initiator is completely dissolved. For room temperature polymerization, subsequently add 0.025 ml of dimethyl paratoluidine per gram of MMA and mix thoroughly.

-

Polymerization at Elevated Temperature: For polymerization initiated by BP alone, place the vial in a heated bath at a temperature appropriate for the decomposition of BP (typically 60-80 °C).

-

Monitoring: Insert a thermometer or thermocouple into the reaction mixture to monitor the temperature. A significant increase in temperature will be observed as the exothermic polymerization proceeds.

-

Completion: The reaction is complete when the temperature of the mixture returns to the bath temperature and the viscosity has significantly increased.

-

Characterization: The resulting polymer can be characterized for its molecular weight and polydispersity index (PDI).

Mechanistic Diagram

References

basic properties of poly(methyl acrylate)

An In-Depth Technical Guide to the Core Properties of Poly(methyl acrylate)

Introduction

Poly(methyl this compound) (PMA) is a synthetic this compound polymer with the chemical formula (C₄H₆O₂)n.[1] It is a colorless, tough, leathery, and flexible material.[1][2] Unlike its more rigid counterpart, poly(methyl meththis compound) (PMMA), PMA is significantly softer due to the absence of a methyl group on the backbone carbon chain, which allows its long polymer chains to slide past each other more easily.[3] While the homopolymer is of lesser industrial importance compared to its copolymers, its fundamental properties are crucial for various applications, including leather finishing, textiles, and as a component in pharmaceutical formulations.[1][2] This guide provides a detailed overview of the core chemical, physical, thermal, and mechanical properties of PMA, along with the experimental protocols used for their determination.

Chemical Structure and Synthesis

Poly(methyl this compound) is synthesized from the methyl this compound monomer through a process of polymerization. The most common method is free-radical polymerization, which can be carried out using various techniques such as emulsion, solution, and bulk polymerization. The reaction is typically initiated by a radical initiator like ammonium (B1175870) persulfate or AIBN.

The chemical structure of the repeating unit of poly(methyl this compound) is as follows:

Caption: Chemical structure of the poly(methyl this compound) repeating unit.

The synthesis reaction involves the opening of the double bond in the methyl this compound monomer to form a long polymer chain.

References

An In-depth Technical Guide on Acrylate Monomer Functionality

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of acrylate monomers, detailing their core functionalities, polymerization mechanisms, and critical applications in research and drug development. Acrylates are a versatile class of monomers prized for the tunable properties of their resulting polymers, which range from soft hydrogels to hard, durable plastics.[1][2] Their utility is rooted in the bifunctional nature of the monomer: a vinyl group susceptible to polymerization and a carboxylate group that allows for a vast array of functionalities.[3]

Core Concepts: Structure and Properties

This compound monomers are esters of acrylic acid, characterized by a vinyl group directly attached to a carbonyl carbon.[2][4] This core structure can be modified in several ways, most notably by the nature of the ester group (R-group) and by substitution at the alpha-carbon. The closely related methacrylates, for example, feature a methyl group on the alpha-carbon, which significantly alters the properties of the resulting polymer.[2][3] While poly(methyl this compound) is a soft rubber at room temperature, the additional methyl group in poly(methyl meththis compound) restricts chain mobility, resulting in a strong, hard plastic.[2]

The properties of polyacrylates can be systematically tailored by copolymerizing different monomers.[5] This allows formulators to balance characteristics such as hardness, flexibility, tackiness, and chemical resistance to meet the demands of specific applications.[5][6]

Table 1: Properties of Common this compound Monomers and Their Polymers

| Monomer | Polymer Glass Transition Temp. (Tg) | Key Polymer Characteristics | Primary Applications |

|---|---|---|---|

| Methyl this compound (MA) | ~10 °C | Soft, rubbery, tacky | Adhesives, textile finishes |

| Ethyl this compound (EA) | ~ -24 °C | Flexible, water-resistant | Paints, coatings, adhesives |

| Butyl this compound (BA) | ~ -54 °C | Soft, flexible, low-temperature flexibility | Sealants, coatings, pressure-sensitive adhesives |

| 2-Ethylhexyl this compound (2-EHA) | ~ -65 °C | Low Tg, softness, tack, water resistance | Pressure-sensitive adhesives, coatings[7] |

| Methyl Meththis compound (MMA) | ~105 °C | Hard, rigid, high strength, transparent | Cast sheets, coatings, adhesives[5] |

| Glacial Acrylic Acid (GAA) | ~106 °C | Hydrophilic, provides adhesion and crosslinking sites | Superabsorbent polymers, dispersants, water treatment[5][7] |

| 2-Hydroxyethyl Meththis compound (HEMA) | ~85 °C | Hydrophilic, biocompatible | Hydrogels, contact lenses, drug delivery systems[8] |

Polymerization Mechanisms

The conversion of this compound monomers into polymers is predominantly achieved through free-radical polymerization, a chain-growth process involving three key stages: initiation, propagation, and termination.[9] For applications requiring precise control over molecular weight, architecture, and functionality—critical in drug development—controlled radical polymerization techniques are employed.[10]

This process begins when an initiator generates a free radical, which then reacts with an this compound monomer's double bond.[9] This creates a new radical site on the monomer, which propagates by reacting with additional monomers, rapidly extending the polymer chain.[9] The process concludes through termination, which can occur when two radical chains combine or through disproportionation.[9]

Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization provide enhanced control over the polymerization process.[10] These methods are crucial for synthesizing well-defined polymers with narrow molecular weight distributions, which is essential for advanced applications like drug delivery.[10][11] For instance, visible light-mediated ATRP allows for the polymerization to be efficiently activated and deactivated using light, offering excellent temporal control.[12][13]

Experimental Protocols

Precise and reproducible experimental procedures are paramount for synthesizing polymers with desired characteristics. Below are representative protocols for controlled polymerization and subsequent characterization.

This protocol is adapted from methodologies for the controlled polymerization of long-chain acrylates.[10]

-

Monomer Purification: Remove inhibitors from the this compound monomer (e.g., tetracosyl this compound) by passing it through a basic alumina (B75360) column.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified monomer and the ligand (e.g., dNbpy).

-

Solvent Addition: Add an anhydrous solvent, such as toluene, to achieve the desired monomer concentration (e.g., 50% v/v).

-

Degassing: To remove dissolved oxygen, bubble dry nitrogen gas through the solution for a minimum of 45 minutes or perform three freeze-pump-thaw cycles.[10]

-

Catalyst Addition: Under a positive flow of nitrogen, add the copper(I) bromide (CuBr) catalyst to the flask.

-

Initiator Addition: Once the catalyst has dissolved, add the initiator (e.g., methyl 2-bromopropionate) via a degassed syringe.

-

Polymerization: Seal the flask and place it in a preheated oil bath (e.g., 70-90°C) and stir.[10]

-

Monitoring: At timed intervals, take samples using a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).[10]

-

Termination: When the desired conversion is achieved, cool the reaction to room temperature and expose the mixture to air to quench the polymerization by oxidizing the copper catalyst.[10]

-

Purification: Precipitate the polymer by adding the solution to a non-solvent like cold methanol, then filter and dry the product under vacuum.[10]

GPC is a cornerstone technique for determining the molecular weight and molecular weight distribution (polydispersity index, Mw/Mn) of polymers.[14]

-

Sample Preparation: Dissolve a known concentration of the purified polymer in a suitable mobile phase solvent (e.g., tetrahydrofuran, THF).

-

System Setup: Equilibrate the GPC system, including the columns and detectors (e.g., refractive index, light scattering), with the mobile phase at a constant flow rate and temperature.

-

Calibration: Run a series of well-characterized polymer standards (e.g., polystyrene) to generate a calibration curve of elution volume versus log(molecular weight).

-

Injection: Inject the prepared polymer sample into the system.

-

Data Acquisition: As the sample passes through the columns, larger molecules elute first. The detectors record the concentration and properties of the eluting polymer fractions.

-

Analysis: Use the calibration curve and detector signals to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Functionality in Drug Development

The tunable properties and biocompatibility of certain this compound polymers make them ideal candidates for drug delivery applications.[8][15] Poly(2-hydroxyethyl meththis compound) (PHEMA) and poly(acrylic acid) (PAA) are particularly prominent in this field.[15][16]

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible.[15][17] this compound-based hydrogels, particularly those containing acrylic acid, can be designed to be "smart" materials that respond to environmental stimuli like pH.[17][18]

In the acidic environment of the stomach, a PAA-based hydrogel remains collapsed. Upon entering the more neutral or basic environment of the intestine, the carboxylic acid groups ionize, leading to electrostatic repulsion. This causes the hydrogel network to swell and release the entrapped drug.[15][17] The degree of cross-linking in the hydrogel matrix can be adjusted to control the mesh size and, consequently, the drug release rate.[15]

Beyond serving as a polymer backbone, the this compound functional group is a Michael acceptor, enabling it to react with nucleophiles like thiols (e.g., from cysteine residues in proteins) or amines.[19][20] This thiol-acrylate Michael addition reaction is a highly efficient "click" chemistry tool for conjugating drugs or targeting ligands to polymer scaffolds under mild conditions.[21][22] This approach is used to create polymer-drug prodrugs that can release the therapeutic agent under specific physiological conditions, such as the acidic environment of a tumor.[21]

Conclusion

This compound monomers provide a powerful and versatile platform for the development of advanced materials. Their functionality stems from the ability to tailor polymer properties through copolymerization and to engage in specific chemical reactions for bioconjugation. For researchers in drug development, a thorough understanding of this compound chemistry—from polymerization kinetics to the design of stimuli-responsive systems—is essential for creating next-generation therapeutic delivery vehicles with enhanced efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. pslc.ws [pslc.ws]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A Beginner’s Guide to Acrylic Polymers | Gellner industrial [gellnerindustrial.com]

- 5. gantrade.com [gantrade.com]

- 6. This compound Monomers and Their Versatile Industrial Uses [gellnerindustrial.com]

- 7. gantrade.com [gantrade.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. Evaluation of this compound-based block copolymers prepared by atom transfer radical polymerization as matrices for paclitaxel delivery from coronary stents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Cross-linked acrylic hydrogel for the controlled delivery of hydrophobic drugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. Modeling the reactivity of acrylic acid and this compound anion with biological nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Synthesis of Acrylate Esters from Acrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the synthesis of acrylate esters from acrylic acid. This compound esters are crucial monomers in the production of a wide array of polymers with diverse applications in coatings, adhesives, textiles, and plastics.[1] This document details the primary synthetic routes, catalytic systems, reaction kinetics, and experimental protocols, with a focus on providing actionable data and methodologies for laboratory and industrial applications.

Core Synthetic Methodologies

The synthesis of this compound esters from acrylic acid is predominantly achieved through two primary chemical reactions: direct esterification and transesterification.

Direct Esterification (Fischer-Speier Esterification)

Direct esterification, also known as Fischer-Speier esterification, is a widely employed method that involves the reaction of acrylic acid with an alcohol in the presence of an acid catalyst.[2] This reversible reaction necessitates the removal of water to drive the equilibrium towards the formation of the ester product.[2][3] The general reaction is as follows:

CH₂=CHCOOH + R-OH ⇌ CH₂=CHCOOR + H₂O

The reaction is typically catalyzed by strong Brønsted or Lewis acids.[4]

Transesterification

Transesterification involves the reaction of an existing this compound ester (commonly a light alkyl this compound like methyl or ethyl this compound) with a different, often heavier, alcohol to produce a new this compound ester and a lighter alcohol byproduct.[5][6] This method is particularly useful for synthesizing higher alkyl acrylates. The equilibrium is shifted towards the product by continuously removing the more volatile light alcohol.[5] The general reaction is:

CH₂=CHCOOR' + R-OH ⇌ CH₂=CHCOOR + R'-OH

Catalytic Systems

The choice of catalyst is critical in the synthesis of this compound esters, influencing reaction rates, yields, and process sustainability. Catalysts are broadly categorized as homogeneous or heterogeneous.

Homogeneous Catalysts

Homogeneous catalysts are soluble in the reaction medium, leading to high catalytic activity.[7] However, their separation from the final product can be challenging and may lead to corrosion and waste generation.[7][8]

Common homogeneous catalysts include:

-

Sulfuric Acid (H₂SO₄): A strong and cost-effective catalyst, widely used in industrial processes.[7][9]

-

p-Toluenesulfonic Acid (p-TSA): A solid organic acid that is often easier to handle than sulfuric acid.[7][10]

-

Hydrochloric Acid (HCl): Another strong mineral acid used for esterification.[7]

-

Zirconyl Chloride (ZrOCl₂·8H₂O): An efficient and reusable catalyst for esterification under solvent-free conditions.[11]

Heterogeneous Catalysts

Heterogeneous catalysts exist in a different phase from the reaction mixture, typically as a solid. This facilitates easy separation and recycling, making them a more environmentally friendly option.[7][8]

Examples of heterogeneous catalysts include:

-

Ion-Exchange Resins: Acidic resins like Amberlyst-15 and Dowex 50WX are effective solid acid catalysts.[8][12]

-

Zirconia-Supported Tungstophosphoric Acid (TPA/ZrO₂): A solid superacid catalyst that shows high activity and stability.[13][14][15]

-

Sulfated Zirconia: Another solid superacid catalyst with high thermal stability.[16]

Quantitative Data on this compound Ester Synthesis

The following tables summarize quantitative data from various studies on the synthesis of this compound esters, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Homogeneous Catalysis for Ethyl this compound Synthesis

| Catalyst | Catalyst Loading | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Conversion of Acrylic Acid (%) | Reference |

| H₂SO₄ | 2% (v/v) | 1:1 | 70 | 63.2 | [12] |

| p-TSA | 2% (v/v) | 1:1 | 70 | 61.02 | [12] |

| HCl | 2% (v/v) | 1:1 | 70 | 53.3 | [12] |

Table 2: Heterogeneous Catalysis for this compound Ester Synthesis

| Catalyst | Ester Synthesized | Catalyst Loading | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Conversion of Acrylic Acid (%) | Reference |

| Amberlyst 131 | Isobutyl this compound | - | - | - | - | [8] |

| TPA/ZrO₂ (25 wt% TPA) | Butyl this compound | - | 1:1 | 85 | >33 | [13][14][15] |

| TPA/ZrO₂ (25 wt% TPA) | Iso-Butyl this compound | - | 1:1 | 85 | >31 | [13][14][15] |

| TPA/ZrO₂ (25 wt% TPA) | Hexyl this compound | - | 1:1 | 85 | >27 | [13][14][15] |

| Dowex 50WX | Ethyl this compound | 2.17 g | 1:1 | 70 | 34.96 | [12] |

| Amberlyst 15 | Ethyl this compound | 2.17 g | 1:1 | 70 | 14.84 | [12] |

Table 3: Transesterification for n-Butyl this compound Synthesis

| Catalyst | Molar Ratio (Methyl this compound:n-Butanol) | Temperature (°C) | Pressure | Yield (%) | Reference |

| p-Toluenesulfonic Acid | 2:1 | Boiling | Atmospheric | 78-94 | [10] |

Experimental Protocols

General Protocol for Direct Esterification of Acrylic Acid with an Alcohol using a Homogeneous Catalyst

This protocol is a generalized procedure based on common laboratory practices for Fischer esterification.

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark apparatus), charge acrylic acid and the desired alcohol. An excess of the alcohol can be used to shift the equilibrium towards the product.[2]

-

Catalyst Addition: Add the homogeneous acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to the reaction mixture.

-

Inhibitor Addition: Add a polymerization inhibitor (e.g., hydroquinone) to prevent the polymerization of acrylic acid and the resulting ester.[10]

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically.

-

Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or titration to determine the consumption of acrylic acid.

-

Work-up: After completion of the reaction, cool the mixture to room temperature.

-

Neutralization: Neutralize the excess acid catalyst with a base solution (e.g., sodium carbonate or sodium hydroxide (B78521) solution).[17]

-

Extraction: Extract the ester with a suitable organic solvent.

-

Purification: Wash the organic layer with water and brine, dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and purify the ester by distillation under reduced pressure.[10]

Detailed Protocol for the Synthesis of n-Butyl this compound via Transesterification

This protocol is adapted from a literature procedure.[10]

-

Apparatus Setup: Assemble a 2-liter, two-necked round-bottom flask with a capillary ebullator tube in one neck and an all-glass fractionating column (e.g., Vigreux type) in the other.

-

Reactant Charging: To the flask, add 371 g (5 moles) of n-butyl alcohol, 861 g (10 moles) of methyl this compound, 20 g of hydroquinone (B1673460) (polymerization inhibitor), and 10 g of p-toluenesulfonic acid (catalyst).

-

Reaction Initiation: Heat the solution to boiling in an oil bath.

-

Azeotropic Distillation: Operate the fractionating column under total reflux until the temperature at the still head stabilizes at 62–63 °C, which is the boiling point of the methanol-methyl this compound azeotrope.

-

Product Formation: Distill off the methanol-methyl this compound azeotrope as it forms, ensuring the still head temperature does not exceed 65 °C. The reaction duration is typically 6–10 hours.

-

Purification:

-

Once the production of methanol (B129727) slows significantly, distill off the excess methyl this compound.

-

Distill the remaining n-butyl this compound under reduced pressure (10–20 mm Hg). The boiling point of n-butyl this compound is 39 °C at 10 mm Hg.

-

-

Yield: The expected yield is between 500–600 g (78–94%).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical pathways and a generalized experimental workflow for the synthesis of this compound esters.

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Caption: Generalized workflow for this compound ester synthesis and purification.

References

- 1. tijer.org [tijer.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Process for producing (meth)acrylic esters | TREA [trea.com]

- 6. US7528278B2 - Transesterification process for production of (meth)this compound ester monomers - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US3458561A - Esterification of acrylic acid - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Core Distinctions: A Technical Guide to Acrylates and Methacrylates for Researchers and Drug Development Professionals

An In-depth Examination of the Fundamental Differences in Chemical Structure, Reactivity, Polymer Properties, and Applications.

In the realm of polymer science, particularly within the specialized fields of advanced materials and pharmaceutical drug delivery, a nuanced understanding of monomer chemistry is paramount. Acrylates and methacrylates, two closely related families of vinyl monomers, are foundational building blocks for a vast array of polymers with diverse applications. While their names and chemical structures appear deceptively similar, a single methyl group is the linchpin for a cascade of significant differences in their reactivity, polymerization kinetics, and the resultant physical and chemical properties of their corresponding polymers. This technical guide provides a comprehensive exploration of these fundamental distinctions, offering researchers, scientists, and drug development professionals the critical insights necessary for informed material selection and innovation.

The Decisive Structural Difference: The Alpha-Methyl Group

The primary and most critical distinction between acrylates and methacrylates lies in their chemical structure. Both are esters derived from α,β-unsaturated carboxylic acids. Acrylates are derivatives of acrylic acid, while methacrylates are derivatives of methacrylic acid.[1] The key differentiator is the presence of a methyl group on the alpha-carbon (the carbon atom adjacent to the carbonyl group) in methacrylates.[2]

This seemingly minor addition has profound implications for the electronic and steric environment of the vinyl group, which in turn dictates the monomer's reactivity and the ultimate properties of the polymer.

Reactivity and Polymerization Kinetics: A Tale of Two Radicals

The presence of the alpha-methyl group in methacrylates directly influences their polymerization behavior, primarily in free-radical polymerization.

Acrylates polymerize via a secondary free radical intermediate, which is less stable and therefore more reactive.[3][4] This leads to a significantly faster propagation rate compared to methacrylates.[5] However, the alpha-hydrogen in acrylates is more susceptible to chain transfer reactions, where a hydrogen atom is abstracted from the polymer backbone. This can result in branching and a less controlled polymer architecture.[3][6]

Methacrylates , on the other hand, form a more stable tertiary free radical upon initiation.[3][4] This increased stability of the propagating radical leads to a slower rate of polymerization.[7] The steric hindrance provided by the alpha-methyl group also contributes to the slower reaction kinetics.[4] A significant advantage of this is a reduced propensity for chain transfer reactions, leading to more linear polymer chains.[3]

Comparative Analysis of Polymer Properties

The structural and kinetic differences between acrylates and methacrylates translate directly into distinct macroscopic properties of their respective polymers.

Thermal Properties

One of the most significant differences is the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The alpha-methyl group in polymethacrylates restricts the segmental motion of the polymer chains, resulting in a significantly higher Tg compared to the analogous polyacrylates.[3][8]

| Polymer | Glass Transition Temperature (Tg) (°C) |

| Poly(methyl this compound) | 10 |

| Poly(methyl meththis compound) | 105 |

| Poly(ethyl this compound) | -24 |

| Poly(ethyl meththis compound) | 65 |

| Poly(n-butyl this compound) | -54 |

| Poly(n-butyl meththis compound) | 20 |

Table 1: Comparison of Glass Transition Temperatures (Tg) for Common Polyacrylates and Polymethacrylates.

Mechanical Properties

The restricted chain mobility in polymethacrylates also imparts greater mechanical strength and rigidity.[7] In contrast, the greater flexibility of polythis compound chains results in polymers that are generally softer, more flexible, and have higher elongation at break.[3]

| Polymer | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| Poly(methyl this compound) | ~0.006 | ~7 | ~750 |

| Poly(methyl meththis compound) | 2.4 - 3.3 | 48 - 76 | 2 - 10 |

| Poly(n-butyl this compound) | ~0.003 | ~3 | >1000 |

| Poly(n-butyl meththis compound) | ~0.6 | ~23 | ~230 |

Table 2: Comparative Mechanical Properties of Select Polyacrylates and Polymethacrylates.

Optical and Weathering Properties

Polymethacrylates, particularly poly(methyl meththis compound) (PMMA), are renowned for their exceptional optical clarity, high transparency, and excellent resistance to UV radiation and weathering.[7] This makes them a preferred choice for outdoor applications and optical components. While polyacrylates also possess good clarity, they generally do not match the long-term outdoor durability of their meththis compound counterparts.

Implications for Drug Development

The distinct properties of acrylates and methacrylates make them versatile tools in the hands of drug development professionals. Copolymers of methacrylic acid and its esters are widely marketed under the trade name Eudragit® and are used extensively in oral drug delivery for enteric coatings and controlled-release formulations.[1] The pH-dependent solubility of these polymers, governed by the presence of acidic or basic functional groups, allows for targeted drug release in specific regions of the gastrointestinal tract.

This compound-based polymers, with their inherent flexibility and adhesive properties, are often employed in transdermal drug delivery systems, where they serve as the pressure-sensitive adhesive matrix that adheres to the skin and controls the release of the active pharmaceutical ingredient.

Experimental Protocols

Synthesis of a Meththis compound Monomer (Exemplified by Methyl Meththis compound)

The synthesis of methyl meththis compound (MMA) can be achieved through various industrial processes.[7] A common laboratory-scale synthesis involves the esterification of methacrylic acid with methanol (B129727).[2]

Materials:

-

Methacrylic acid

-

Methanol

-

Sulfuric acid (catalyst)

-

Drying agent (e.g., anhydrous calcium chloride)

-

Reaction kettle or round-bottom flask with a reflux condenser

-

Separatory funnel or distillation apparatus

Procedure:

-

Charge the reaction kettle with methacrylic acid and methanol in a specific molar ratio.

-

Slowly add a catalytic amount of sulfuric acid while stirring.

-

Heat the mixture to reflux for a controlled period to drive the esterification reaction.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product will contain water as a byproduct. Dehydrate the product using either a separatory funnel with a drying agent or by distillation.[2]

-

Purify the resulting methyl meththis compound by vacuum distillation.

Free-Radical Polymerization of an this compound Monomer (Exemplified by Methyl this compound)

Materials:

-

Methyl this compound (inhibitor removed)

-

Initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Solvent (e.g., Toluene or Benzene)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Nitrogen or Argon)

-

Constant temperature bath

-

Precipitating agent (e.g., Methanol)

Procedure:

-

Purify the methyl this compound monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.

-

In the reaction vessel, dissolve the desired amount of AIBN in the solvent.

-

Add the purified methyl this compound to the initiator solution.

-

Purge the reaction mixture with an inert gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Place the sealed reaction vessel in a constant temperature bath (e.g., 60-70 °C) to initiate polymerization.

-

Allow the reaction to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.

-

To terminate the reaction, cool the vessel in an ice bath and expose the solution to air.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol, while stirring.

-

Collect the precipitated poly(methyl this compound) by filtration and dry it under vacuum to a constant weight.

Characterization of Polymer Properties

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The Tg is observed as a step-like change in the heat capacity.

Procedure:

-

Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into a DSC pan.

-

Seal the pan and place it in the DSC instrument. An empty, sealed pan is used as a reference.

-

Program the instrument to perform a heat-cool-heat cycle. A typical heating rate is 10-20 °C/min.

-

The first heating scan erases the thermal history of the sample.

-

The Tg is determined from the second heating scan, typically as the midpoint of the transition in the heat flow curve.

Principle: A standardized dumbbell-shaped specimen is subjected to a controlled tensile force until it fractures. The stress and strain are measured throughout the test.

Procedure:

-

Prepare test specimens in the standard "dog-bone" shape as specified in ASTM D638.

-

Condition the specimens at a controlled temperature and humidity for a specified period.

-

Measure the width and thickness of the narrow section of each specimen.

-

Mount the specimen in the grips of a universal testing machine.

-

Apply a tensile load at a constant rate of crosshead movement until the specimen fails.

-

Record the force and elongation data throughout the test.

-

From the resulting stress-strain curve, determine the Young's modulus, tensile strength, and elongation at break.[3]

Conclusion

The fundamental difference between acrylates and methacrylates, the presence of an alpha-methyl group, sets in motion a series of predictable and significant variations in their chemical behavior and the properties of their polymers. Acrylates are more reactive, leading to faster polymerization and more flexible, elastomeric polymers, albeit with a higher potential for side reactions. Methacrylates polymerize more slowly, yielding stronger, more rigid, and more durable materials with higher thermal stability. For researchers and professionals in drug development and material science, a thorough understanding of these core differences is not merely academic; it is the cornerstone of rational polymer design and the successful development of innovative products with tailored performance characteristics. The choice between an this compound and a meththis compound is a critical decision that will profoundly impact the final properties and efficacy of the end application.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Anionic Reversible Addition-Fragmentation Chain-Transfer Polymerization of Methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. victortestingmachine.com [victortestingmachine.com]

- 4. Step by Step Guide to ASTM D638 Testing | Frank Bacon % [frankbacon.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. infinitalab.com [infinitalab.com]

- 8. scribd.com [scribd.com]

The Pivotal Role of Vinyl Groups in Acrylates Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of vinyl-functional monomers into acrylate polymerization processes offers a versatile and powerful tool for tailoring polymer properties. This guide delves into the fundamental principles governing the copolymerization of acrylates with various vinyl-containing monomers, providing a comprehensive overview of the reaction kinetics, mechanisms, and practical experimental considerations. By understanding the distinct reactivity of vinyl groups compared to this compound moieties, researchers can strategically design and synthesize novel polymers with enhanced performance characteristics for a wide range of applications, including advanced drug delivery systems, biomaterials, and high-performance coatings.

Core Principles of this compound-Vinyl Copolymerization

Free radical polymerization is the most common method for polymerizing vinyl monomers, including acrylates. The process is initiated by a free radical species that attacks the carbon-carbon double bond of a monomer, initiating a chain reaction.[1][2] When a mixture of this compound and a vinyl-containing monomer is used, a copolymer is formed. The final properties of this copolymer are dictated by the type and ratio of the monomers in the polymer backbone, as well as their sequence distribution.[3]

A critical factor governing the copolymerization behavior is the relative reactivity of the propagating radical towards the different monomers present. This is quantified by monomer reactivity ratios (r).

-

r_A > 1 : The propagating radical ending in monomer A prefers to add another molecule of monomer A.

-

r_A < 1 : The propagating radical ending in monomer A prefers to add a molecule of monomer B.

-

r_A = 1 : The propagating radical shows no preference.

-

r_A ≈ 0 : The propagating radical exclusively adds monomer B.

The product of the two reactivity ratios (r_A * r_B) provides insight into the monomer distribution. If r_A * r_B ≈ 1, a random copolymer is formed. If r_A * r_B ≈ 0, an alternating copolymer is likely. If both r_A and r_B are greater than 1, block copolymers may form.[4]

In this compound-vinyl copolymerizations, a significant difference in reactivity is often observed. The this compound double bond is generally much more reactive than the vinyl double bond of many vinyl monomers.[5] This is attributed to the resonance stabilization of the this compound radical.[6] For instance, in the photopolymerization of vinyl this compound, the this compound functionality polymerizes at a much faster rate than the vinyl group.[5][7]

The Influence of Different Vinyl Monomers

The choice of the vinyl-containing comonomer has a profound impact on the polymerization kinetics and the final polymer properties.

Vinyl Esters

Vinyl esters, such as vinyl acetate (B1210297) (VAc), are commonly copolymerized with acrylates. Due to the lower reactivity of the vinyl ester radical, acrylates are typically more reactive.[8] This can lead to the formation of copolymers with a higher incorporation of the this compound monomer, especially in the early stages of the polymerization. The bulky and hydrophobic nature of some vinyl neo-esters can enhance properties like water repellence and hydrolysis resistance in the resulting acrylic latexes.[9]

N-Vinyl Compounds

N-vinyl pyrrolidone (NVP) is a frequently used reactive diluent in this compound photopolymerizations. Interestingly, the addition of NVP can significantly increase the polymerization rate and final conversion of acrylates.[10] This is particularly beneficial in overcoming oxygen inhibition, a common issue in free-radical polymerization.[10][11] The copolymerization of NVP with multifunctional acrylates shows a synergistic effect, where the rate increase is more pronounced with higher this compound functionality.[10]

Vinyl Ethers

Vinyl ethers are electron-rich monomers and are typically polymerized via cationic polymerization.[12] Their copolymerization with acrylates, which are electron-deficient and favor free-radical polymerization, presents a challenge. However, strategies such as using a combination of radical and cationic initiators or employing controlled radical polymerization techniques can enable the synthesis of this compound-vinyl ether copolymers.[12][13] These copolymers can combine the desirable properties of both monomer classes, such as the flexibility and impact resistance from poly(vinyl ether)s and the adhesion and chemical resistance from poly(acrylates).[12]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-vinyl copolymerization.

Table 1: Monomer Reactivity Ratios

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Temperature (°C) | Polymerization Method | Reference |

| Methyl this compound | Vinyl Acetate | 6.9 ± 1.4 | 0.013 ± 0.02 | 50 | Bulk | [8] |

| Methyl this compound | Vinyl Pivalate | 5.5 ± 1.2 | 0.017 ± 0.035 | 50 | Bulk | [8] |

| Methyl this compound | Vinyl 2-Ethylhexanoate | 6.9 ± 2.7 | 0.093 ± 0.23 | 50 | Bulk | [8] |

| Methyl this compound (overall vinyl esters) | Vinyl Esters | 6.1 ± 0.6 | 0.0087 ± 0.023 | 50 | Bulk | [8] |

| N-Vinylpyrrolidone | Acrylic Acid | > 1 | < 1 | - | Solution | [14] |

| Butyl this compound | 2-Methylene-1,3-dioxepane | 0.417 | 0.071 | - | Bulk | [15] |

| Butyl this compound | Vinyl Acetate | 4.459 | 0.198 | - | Bulk | [15] |

| 2-Methylene-1,3-dioxepane | Vinyl Acetate | 0.260 | 55.339 | - | Bulk | [15] |

Table 2: Effect of N-Vinyl Pyrrolidone (NVP) on this compound Photopolymerization Rate

| This compound Monomer | NVP Content (mol%) | Polymerization Rate Increase (%) | Reference |

| Di(ethylene glycol) dithis compound (DEGDA) | 30 | 125 | [10] |

| Dipentaerythritol pentathis compound (DPPA) | 30 | ~300 | [10] |

| Hexyl this compound (HA) | 50 | ~200 | [10] |

Table 3: this compound Conversion in Copolymerization with Vinyl Monomers

| This compound System | Vinyl Comonomer | This compound Conversion (%) | Conditions | Reference |

| This compound/Vinyl Ester | Vinyl Ester | 80 (vs. 50 in bulk) | Photopolymerization | [16] |

| Meththis compound/Vinyl Ester | Vinyl Ester | ~100 (vs. ~60 in bulk) | Photopolymerization | [16] |

| Trithis compound | Vinyl Ether | 95 | UV Curing with Cationic Photoinitiator | [17] |

Experimental Protocols

Protocol for Free-Radical Copolymerization of this compound and Vinyl Monomers (General)

This protocol provides a general framework for the synthesis of an this compound-vinyl copolymer via free-radical solution polymerization.

Materials:

-

This compound monomer (e.g., Butyl this compound, BA)

-

Vinyl monomer (e.g., Vinyl Acetate, VAc)

-

Solvent (e.g., Toluene, Ethyl Acetate)

-

Initiator (e.g., Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO))

-

Nitrogen or Argon gas source

-

Reaction vessel (e.g., three-necked round-bottom flask) equipped with a condenser, magnetic stirrer, and nitrogen/argon inlet.

-

Heating mantle or oil bath with temperature control.

-

Precipitating solvent (e.g., Methanol, Hexane)

Procedure:

-

Monomer and Solvent Preparation: Purify monomers to remove inhibitors, typically by passing them through a column of basic alumina (B75360) or by distillation under reduced pressure. De-gas the solvent by bubbling with nitrogen or argon for at least 30 minutes.

-

Reaction Setup: Assemble the reaction vessel and purge with nitrogen or argon for 15-20 minutes to create an inert atmosphere.

-

Charging the Reactor: Add the desired amounts of the this compound monomer, vinyl monomer, and solvent to the reaction vessel.

-

Initiator Addition: Dissolve the initiator in a small amount of the reaction solvent and add it to the reaction mixture.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) and stir vigorously. Maintain the inert atmosphere throughout the reaction.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by taking samples at regular intervals and determining the monomer conversion gravimetrically or by techniques like ¹H NMR or FTIR.

-

Termination and Precipitation: After the desired reaction time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent with vigorous stirring.

-

Purification and Drying: Filter the precipitated polymer, wash it several times with the precipitating solvent to remove unreacted monomers and initiator residues, and dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

Protocol for Real-Time FTIR (RT-FTIR) Monitoring of Photopolymerization

RT-FTIR is a powerful technique to monitor the kinetics of photopolymerization by tracking the disappearance of the characteristic infrared absorption bands of the reactive double bonds.

Materials and Equipment:

-

FTIR spectrometer equipped with a rapid scan capability and a UV/Vis light source accessory.

-

Liquid sample cell (e.g., BaF₂ or KBr plates with a spacer of known thickness).

-

Syringe for sample loading.

-

Monomer mixture containing the this compound, vinyl monomer, and a photoinitiator.

Procedure:

-

Sample Preparation: Prepare the monomer formulation by mixing the this compound, vinyl monomer, and photoinitiator in the desired ratio.

-

Background Spectrum: Acquire a background spectrum of the empty sample cell.

-

Sample Loading: Inject the monomer mixture into the sample cell using a syringe.

-

Data Acquisition Setup: Set up the FTIR software for a time-resolved series of scans (e.g., 1 scan per second). Select the appropriate spectral region for monitoring the this compound (e.g., ~810 cm⁻¹ or ~1635 cm⁻¹) and vinyl group (e.g., ~1645 cm⁻¹ for vinyl esters) C=C stretching vibrations.

-

Initiation of Polymerization: Start the time-resolved data acquisition and, after a short baseline period, turn on the UV light source to initiate polymerization.

-

Data Analysis: The conversion of each monomer can be calculated as a function of time using the following equation: Conversion (%) = [1 - (A_t / A_0)] * 100 where A_t is the area of the characteristic peak at time t, and A_0 is the initial area of the peak before polymerization.

Protocol for ¹H NMR Spectroscopy for Copolymer Composition Analysis

¹H NMR spectroscopy is a standard method to determine the molar composition of the resulting copolymer.

Materials and Equipment:

-

NMR spectrometer.

-

NMR tubes.

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆) that dissolves the copolymer.

-

Purified copolymer sample.

Procedure:

-

Sample Preparation: Dissolve a known amount of the purified and dried copolymer in a suitable deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum of the copolymer solution. Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

Spectral Integration: Identify the characteristic proton signals for each monomer unit in the copolymer. For example, in a butyl this compound-vinyl acetate copolymer, the -OCH₂- protons of the butyl group in BA and the -OCOCH₃ protons of the acetate group in VAc can be used.

-

Composition Calculation: Integrate the areas of the selected characteristic peaks. The molar ratio of the monomers in the copolymer can be calculated using the following formula: Mole fraction of Monomer 1 = (I₁ / n₁) / [(I₁ / n₁) + (I₂ / n₂)] where I₁ and I₂ are the integral areas of the characteristic peaks for monomer 1 and monomer 2, respectively, and n₁ and n₂ are the number of protons giving rise to those signals.[18]

Visualizing Polymerization Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound-vinyl copolymerization.

Free-Radical Copolymerization Mechanism

Caption: General mechanism of free-radical copolymerization.

Experimental Workflow for Copolymer Synthesis and Characterization

Caption: Workflow for copolymer synthesis and analysis.

Conclusion

The strategic incorporation of vinyl groups into this compound polymers provides a powerful avenue for the development of materials with tailored properties. The disparity in reactivity between the this compound and various vinyl functionalities necessitates a thorough understanding of copolymerization kinetics and mechanisms to achieve desired polymer compositions and architectures. By leveraging the principles and experimental protocols outlined in this guide, researchers can effectively design and synthesize novel this compound-vinyl copolymers for a multitude of advanced applications, driving innovation in fields ranging from pharmaceuticals to materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. op.niscair.res.in [op.niscair.res.in]

- 4. Photo-differential Scanning Calorimetry Study on Photopolymerization of Polythis compound/E7 Liquid Crystal Blends | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. asianpubs.org [asianpubs.org]

- 11. tsijournals.com [tsijournals.com]

- 12. (PDF) Synthesis of Poly(N-Vinylpyrrolidone) and [research.amanote.com]

- 13. researchgate.net [researchgate.net]

- 14. Free-Radical Copolymerization Behavior of Plant-Oil-Based Vinyl Monomers and Their Feasibility in Latex Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

- 17. publications.iupac.org [publications.iupac.org]

- 18. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]

physical properties of common acrylate polymers

An In-depth Technical Guide to the Physical Properties of Common Acrylate Polymers

Introduction

This compound polymers, derived from this compound monomers, are a versatile class of plastics known for their transparency, durability, and elasticity.[1] Their wide range of properties, from hard and rigid to soft and rubbery, is achieved by varying the ester side-chain groups. This adaptability makes them crucial materials in numerous fields, including biomedical technology, drug delivery, and materials science. This guide provides a detailed overview of the core physical properties of three common this compound polymers: Poly(methyl meththis compound) (PMMA), Poly(butyl this compound) (PBA), and Poly(2-hydroxyethyl meththis compound) (PHEMA). It also outlines the standard experimental protocols used to determine these properties.

Core this compound Polymers: An Overview

-

Poly(methyl meththis compound) (PMMA): Commonly known as acrylic or Plexiglas, PMMA is a rigid, transparent thermoplastic.[2][3] Its exceptional optical clarity, high tensile strength, and excellent weather resistance make it a lightweight and shatter-resistant alternative to glass in a multitude of applications.[2][3]

-

Poly(butyl this compound) (PBA): PBA is a soft, rubbery polymer known for its low glass transition temperature, which is well below room temperature.[4] This property makes it highly flexible and suitable for use in adhesives, sealants, and as a toughening agent in other polymer systems.

-

Poly(2-hydroxyethyl meththis compound) (PHEMA): PHEMA is a hydrophilic polymer that forms a hydrogel, a cross-linked polymer network that can absorb significant amounts of water. This high water content and biocompatibility make it a foundational material for soft contact lenses, drug delivery systems, and tissue engineering scaffolds.

Quantitative Physical Properties

The physical characteristics of these polymers dictate their suitability for various applications. The following table summarizes key quantitative data for PMMA, PBA, and PHEMA.

| Property | Poly(methyl meththis compound) (PMMA) | Poly(butyl this compound) (PBA) | Poly(2-hydroxyethyl meththis compound) (PHEMA) | ASTM/ISO Standard |

| Glass Transition Temp. (Tg) | 100 - 130 °C[5] | ~ -43 °C[4] | ~ 87.5 °C (dry)[6] | ASTM D3418 / ISO 11357 |

| Tensile Strength | 30 - 75 MPa[5][7] | 0.1 - 1.0 MPa | 0.1 - 1.0 MPa (hydrated)[8] | ASTM D638 / ISO 527-2 |

| Young's Modulus | 2.9 - 3.2 GPa[7][9] | ~ 0.001 GPa | 0.02 - 0.4 MPa (hydrated)[8][10] | ASTM D638 / ISO 527-2 |

| Elongation at Break | 2 - 5%[7][9] | > 1000% | 30 - 100% (hydrated) | ASTM D638 / ISO 527-2 |

| Density | 1.18 - 1.20 g/cm³[5][11] | 1.05 g/cm³ | 1.15 g/cm³ (dry) | ASTM D792 / ISO 1183 |

| Refractive Index | 1.49[3] | 1.466 | 1.43 (hydrated) / 1.51 (dry) | ASTM D542 |

| Water Absorption (24h) | 0.3%[11] | ~ 0.2% | > 30% (hydrogel) | ASTM D570 |

Experimental Protocols and Methodologies

Accurate characterization of polymer properties is essential for quality control and research and development. The following sections detail the standard methodologies for determining key physical and molecular characteristics.

Tensile Properties Measurement

Tensile testing is performed to measure a material's response to pulling forces, providing critical data on its strength, stiffness, and ductility.[12]

Protocol: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[13][14]

Methodology:

-

Specimen Preparation: Polymer samples are molded or machined into a standard "dumbbell" shape (Type I or Type II specimens are common). This specific shape ensures that stress is concentrated in the central gauge section and failure occurs away from the grips. Specimens are conditioned at a specific temperature and humidity before testing to ensure consistency.

-

Equipment Setup: A Universal Testing Machine (UTM) equipped with pneumatic grips, a load cell, and an extensometer is used.[14] The grips secure the specimen, the load cell measures the applied force, and the extensometer precisely measures the elongation of the gauge section.[14]

-

Testing Procedure: The specimen is mounted securely in the grips. The UTM pulls the specimen at a constant rate of crosshead separation (e.g., 5 mm/min) until it fractures.

-

Data Analysis: The force and elongation data are recorded continuously to generate a stress-strain curve. From this curve, key properties are calculated:

-

Tensile Strength: The maximum stress the material can withstand.[14]

-

Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.

-

Elongation at Break: The percentage increase in length of the specimen at the point of fracture, indicating its ductility.[15]

-

Caption: Workflow for Tensile Property Characterization (ASTM D638).

Glass Transition Temperature (Tg) Determination

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions like Tg.[16][17]

Protocol: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.

Methodology:

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is weighed and hermetically sealed in a small aluminum pan.[18]

-

Equipment Setup: The DSC instrument contains two small furnaces. The sample pan is placed in one, and an empty, sealed reference pan is placed in the other.[16][17]

-

Testing Procedure: The computer controlling the instrument heats both the sample and reference pans at a controlled, linear rate (e.g., 10°C/min).[18] The instrument measures the difference in heat flow required to maintain both pans at the same temperature.[18]

-

Data Analysis: A plot of heat flow versus temperature is generated. The glass transition is not a phase change that involves latent heat, but rather a change in the heat capacity of the polymer.[17] This appears as a step-like change or inflection in the baseline of the DSC curve.[18] The Tg is typically reported as the midpoint of this transition.[18] For polymers that may not be fully cured, a second heating run is often performed to get a clearer measurement.[18]

Caption: Workflow for Glass Transition Temperature (Tg) Determination via DSC.

Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers.[19][20]

Methodology:

-

Sample Preparation: The polymer is fully dissolved in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) to a known concentration (approx. 2 mg/mL).[21] The solution is then filtered to remove any particulate matter before injection into the GPC system.[21]

-

Equipment Setup: A GPC system consists of a solvent reservoir, a pump, an injector, a series of columns packed with porous gel beads, and a detector (typically a refractive index detector).[20]

-

Separation Principle: The prepared polymer solution is injected into the system and flows through the columns. The separation is based on the hydrodynamic volume of the polymer chains.[19] Larger polymer molecules cannot enter the small pores of the gel beads and thus travel a shorter path, eluting from the columns faster.[21][22] Smaller molecules can diffuse into the pores, taking a longer, more tortuous path, and therefore elute later.[21][22]

-

Data Analysis: The system is first calibrated using polymer standards of known, narrow molecular weights (e.g., polystyrene standards).[19][21] This creates a calibration curve plotting the logarithm of molecular weight against retention time.[19] The retention time of the unknown sample is then compared to this curve to determine its molecular weight distribution, including the number-average (Mn) and weight-average (Mw) molecular weights.[19][21]

Caption: Workflow for Molecular Weight Determination (GPC/SEC).

Conclusion

The like PMMA, PBA, and PHEMA vary significantly, enabling their use in a wide array of applications, from rigid, transparent components to soft adhesives and biomedical hydrogels. Understanding these properties is fundamental for material selection, product design, and the development of new technologies. The standardized experimental protocols outlined in this guide, including tensile testing, DSC, and GPC, provide the essential framework for researchers and scientists to reliably characterize these materials and ensure their performance and quality.

References

- 1. This compound polymer - Wikipedia [en.wikipedia.org]

- 2. azom.com [azom.com]

- 3. ipolymer.com [ipolymer.com]

- 4. Poly(butyl this compound) - Wikipedia [en.wikipedia.org]

- 5. novusls.com [novusls.com]

- 6. researchgate.net [researchgate.net]

- 7. designerdata.nl [designerdata.nl]

- 8. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 9. Polymethylmeththis compound (PMMA, Acrylic) :: MakeItFrom.com [makeitfrom.com]

- 10. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 11. laminatedplastics.com [laminatedplastics.com]

- 12. contractlaboratory.com [contractlaboratory.com]

- 13. zwickroell.com [zwickroell.com]

- 14. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]

- 15. specialchem.com [specialchem.com]

- 16. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 17. pslc.ws [pslc.ws]

- 18. google.com [google.com]

- 19. Gel permeation chromatography - Wikipedia [en.wikipedia.org]

- 20. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 21. selectscience.net [selectscience.net]

- 22. resolvemass.ca [resolvemass.ca]

initiation, propagation, and termination in acrylate polymerization

An In-depth Technical Guide to the Initiation, Propagation, and Termination in Acrylate Polymerization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental stages of free-radical this compound polymerization: initiation, propagation, and termination. Understanding these core processes is critical for controlling polymer properties such as molecular weight, branching, and functionality, which are paramount in the development of advanced materials for pharmaceutical and biomedical applications.

Initiation

Initiation is the first stage of polymerization, where an active center, a free radical, is generated.[1] This process typically involves two steps: the decomposition of an initiator to form initial free radicals, and the addition of these radicals to the first monomer molecule.

Initiator Decomposition

The most common method for generating free radicals is the thermal or photochemical decomposition of an initiator. Peroxides and azo compounds are frequently used initiators. For instance, azobisisobutyronitrile (AIBN) decomposes upon heating to yield two cyanoisopropyl radicals and a molecule of nitrogen gas.

Chain Initiation

The newly formed radical (R•) then adds to the double bond of an this compound monomer, forming a new, larger radical.[1] This new radical is the first monomeric unit of the growing polymer chain.

Propagation

Propagation is the rapid, successive addition of monomer molecules to the growing polymer chain radical.[1][2] This step is responsible for the formation of the long polymer chain. The rate of propagation is influenced by factors such as monomer concentration, temperature, and solvent type.[1]

Termination

Termination is the final stage where the growth of the polymer chain is stopped.[1] This occurs when two growing polymer chain radicals react with each other. There are two primary mechanisms for termination in free-radical polymerization: combination and disproportionation.[1][3][4][5]

Termination by Combination

In termination by combination, two growing polymer radicals join together to form a single, non-reactive polymer chain.[6]

Termination by Disproportionation

Termination by disproportionation involves the transfer of a hydrogen atom from one growing polymer radical to another. This results in the formation of two polymer chains: one with a saturated end and another with an unsaturated end.[3][4][5] The prevalence of disproportionation versus combination can be influenced by temperature and the specific this compound monomer being used.[3][4] At ambient temperatures, disproportionation is often the exclusive termination mechanism for acrylates.[4]

Reaction Kinetics and Quantitative Data

The kinetics of this compound polymerization are complex and influenced by numerous factors. The following tables summarize key quantitative data for the polymerization of common this compound monomers.

Table 1: Propagation Rate Coefficients (kp) for this compound Monomers

| Monomer | kp (L mol-1 s-1) | Temperature (°C) | Method |

| Methyl this compound (MA) | 2,090 | 25 | Pulsed-Laser Polymerization (PLP) |

| Ethyl this compound (EA) | 2,400 | 25 | PLP |

| n-Butyl this compound (nBA) | 2,300 | 25 | PLP |

| Dodecyl this compound (DA) | 2,600 | 40 | PLP-SEC[7] |

Table 2: Activation Energies (Ea) for this compound Polymerization Reactions

| Reaction | Monomer | Ea (kJ/mol) |

| Propagation | n-Butyl this compound | 17.9[8] |

| Backbiting | n-Butyl this compound | 33[9] |

| β-Scission | n-Butyl this compound | 64[9] |

| Termination | Methyl Meththis compound (for comparison) | 18-24[10] |

Experimental Protocols

Monitoring the kinetics of this compound polymerization is crucial for understanding and controlling the reaction. The following are detailed methodologies for key experiments.

Monitoring Monomer Conversion with FTIR Spectroscopy

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the disappearance of monomer during polymerization.[11][12]

Methodology:

-

Sample Preparation: Prepare a solution of the this compound monomer, initiator, and any other reagents in a suitable solvent.

-

Instrument Setup: Place a small amount of the reaction mixture in an ATR-FTIR sample holder.

-

Data Acquisition: Initiate the polymerization (e.g., by heating or UV irradiation) and immediately begin collecting FTIR spectra at regular time intervals.

-

Analysis: The conversion of the monomer can be quantified by monitoring the decrease in the absorbance of the C=C double bond peak, typically found around 1637 cm-1.[11][12] The increase in the ester bond signal of the polymer (around 1241 cm-1) can also be tracked.[11][12]

Determining Polymerization Rate by Dilatometry

Dilatometry measures the volume contraction that occurs as the monomer is converted to the denser polymer, providing a direct measure of the polymerization rate.[13][14][15]

Methodology:

-

Dilatometer Preparation: A known volume of the monomer and initiator solution is placed in a dilatometer, which consists of a bulb and a precision-bore capillary tube.

-

Degassing: The solution is thoroughly degassed to remove oxygen, which can inhibit polymerization.

-

Polymerization: The dilatometer is immersed in a constant temperature bath to initiate polymerization.

-

Measurement: The change in the liquid level in the capillary is monitored over time using a cathetometer.

-

Calculation: The rate of polymerization is calculated from the rate of volume change.

Molecular Weight Characterization by Gel Permeation Chromatography (GPC/SEC)

GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the molecular weight distribution of the resulting polymer.

Methodology:

-

Sample Preparation: A small sample of the final polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran).

-

Instrumentation: The polymer solution is injected into the GPC system, which separates the polymer chains based on their hydrodynamic volume.

-

Detection: A detector (e.g., refractive index or light scattering) measures the concentration of the polymer as it elutes from the column.

-

Analysis: The molecular weight distribution is determined by comparing the elution times to a calibration curve generated from polymer standards of known molecular weights.

Visualizations

The following diagrams illustrate the core processes of free-radical this compound polymerization and a typical experimental workflow.

References

- 1. youtube.com [youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Termination Mechanism of the Radical Polymerization of Acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 5. On the Termination Mechanism in the Radical Polymerization of Acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. On the Activation Energy of Termination in Radical Polymerization, as Studied at Low Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. azom.com [azom.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. pslc.ws [pslc.ws]

- 14. Dilatometry2013eng [pol.vscht.cz]

- 15. researchgate.net [researchgate.net]

Unlocking the Potential: A Technical Guide to Novel Applications of Acrylate Copolymers

For Researchers, Scientists, and Drug Development Professionals

Acrylate copolymers, a versatile class of polymers, are at the forefront of innovation in the biomedical field. Their tunable physical and chemical properties make them ideal candidates for a wide range of applications, from sophisticated drug delivery systems to advanced tissue engineering scaffolds. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and novel applications of these remarkable materials.

Core Concepts: The Chemistry and Properties of this compound Copolymers

This compound copolymers are macromolecules formed from the polymerization of two or more different this compound or meththis compound (B99206) monomers. The combination of various monomers allows for the precise tailoring of the copolymer's properties, such as hydrophilicity, charge, degradability, and responsiveness to environmental stimuli.[1][2]

Key Properties and Their Significance:

-

Biocompatibility: Many this compound copolymers exhibit excellent biocompatibility, minimizing adverse reactions when used in the body. This is a critical requirement for all medical applications.[3][4]

-

Tunable Mechanical Properties: The mechanical strength, elasticity, and swelling behavior of this compound copolymers can be precisely controlled by adjusting the monomer composition and crosslinking density. This is particularly important in tissue engineering, where scaffolds must mimic the mechanical properties of the target tissue.[2][5][6]

-

Stimuli-Responsiveness: "Smart" this compound copolymers can be designed to undergo significant changes in their physical properties in response to specific triggers such as pH, temperature, or the presence of certain enzymes.[1][7][8] This property is harnessed for targeted drug delivery, releasing the therapeutic agent only at the desired site of action.[9][10][11]

-

Controlled Drug Release: The chemical structure of this compound copolymers can be engineered to control the rate at which an encapsulated drug is released over time, enabling sustained-release formulations.[12][13]

Data Presentation: Quantitative Insights into this compound Copolymer Performance

The following tables summarize key quantitative data from various studies, providing a comparative overview of the performance of different this compound copolymer systems.

Table 1: Drug Release Kinetics of this compound Copolymer-Based Nanoparticles

| Copolymer System | Drug | Release at pH 5.5 (Cumulative %) | Release at pH 7.4 (Cumulative %) | Release Mechanism | Reference |

| pH-Responsive Poly(methacrylic acid)-based | Doxorubicin | 75% at 48h | 20% at 48h | Diffusion & Swelling | [9][10] |

| Thermoresponsive Poly(N-isopropylacrylamide)-co-poly(acrylic acid) | Doxorubicin | 80% at 37°C | 30% at 25°C | Diffusion | [12] |

| Eudragit® S 100 (methacrylic acid-methyl meththis compound copolymer) | Methotrexate | 85% at 24h | 15% at 24h | Diffusion & Erosion | [14] |

Table 2: Mechanical Properties of this compound-Based Hydrogels for Tissue Engineering

| Hydrogel Composition | Compressive Modulus (kPa) | Swelling Ratio (%) | Application | Reference |

| Poly(ethylene glycol) dithis compound (PEGDA) (10% w/v) | 50 - 200 | 800 - 1200 | Cartilage Regeneration | [6][15][16] |

| Poly(acrylic acid)-Chitosan-Silica | 42,000 | 350 | Bone Tissue Engineering | [5] |

| Agarose-PEGDA Interpenetrating Network | 25 - 230 (Shear Modulus) | 600 - 900 | Cartilage Tissue Engineering | [6] |

Table 3: Drug Loading and Encapsulation Efficiency of this compound Nanoparticles

| Copolymer System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |

| SiO2-Poly(methacrylic acid)-b-Poly(N-isopropylacrylamide) | Doxorubicin | ~15 | >90 | [12] |

| pH-Responsive Chitosan-g-poly(ethylene glycol) meththis compound | Paclitaxel | ~8 | ~85 | [17] |

| Meththis compound-based Polyelectrolyte-Stabilized | Limonene | ~10 | >90 | [18] |

Experimental Protocols: A Guide to Synthesis, Characterization, and Evaluation

This section provides detailed methodologies for key experiments related to the development and assessment of this compound copolymers for biomedical applications.

Synthesis of this compound Copolymers

3.1.1. Free Radical Polymerization of Poly(N-isopropylacrylamide-co-acrylic acid)

This protocol describes the synthesis of a thermo- and pH-responsive copolymer.[2][7][19][20]

-

Monomer and Initiator Preparation: Dissolve N-isopropylacrylamide (NIPAM) and acrylic acid (AA) in a desired molar ratio in tert-butanol (B103910) in a three-necked round-bottom flask equipped with a magnetic stirrer.

-

Inert Atmosphere: Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-